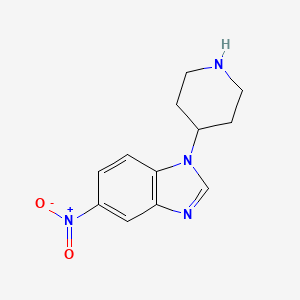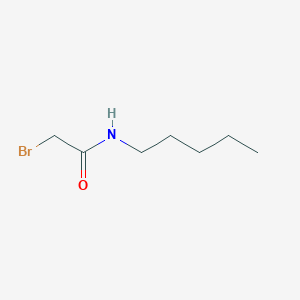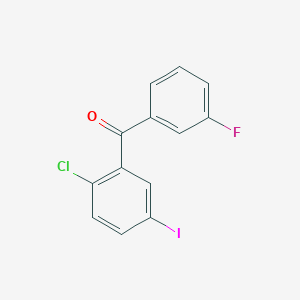
(2-Chloro-5-iodophenyl)(3-fluorophenyl)methanone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(2-Chloro-5-iodophenyl)(3-fluorophenyl)methanone is an organic compound with the molecular formula C13H7ClFIO It is a member of the methanone family, characterized by the presence of a carbonyl group (C=O) bonded to two aromatic rings
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (2-Chloro-5-iodophenyl)(3-fluorophenyl)methanone typically involves the reaction of 2-Chloro-5-iodobenzoic acid with 3-Fluorobenzene under specific conditions. One common method includes the use of a coupling reaction facilitated by a catalyst such as palladium. The reaction is carried out in a solvent like dichloromethane at low temperatures (0-5°C) to ensure controlled reactivity and high yield .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactors and optimized reaction conditions to maximize yield and purity. The process typically includes steps such as:
Mixing and Cooling: Combining the reactants in a solvent and cooling the mixture to the desired temperature.
Catalysis: Adding a palladium catalyst to facilitate the coupling reaction.
Purification: Using techniques like column chromatography to isolate and purify the final product.
化学反応の分析
Types of Reactions
(2-Chloro-5-iodophenyl)(3-fluorophenyl)methanone can undergo various chemical reactions, including:
Substitution Reactions: The halogen atoms (chlorine, iodine, and fluorine) can be substituted with other functional groups under appropriate conditions.
Oxidation and Reduction: The carbonyl group (C=O) can participate in oxidation and reduction reactions, leading to the formation of alcohols or carboxylic acids.
Coupling Reactions: The aromatic rings can undergo coupling reactions with other aromatic compounds, facilitated by catalysts like palladium.
Common Reagents and Conditions
Substitution: Reagents such as sodium iodide (NaI) or potassium fluoride (KF) in polar solvents.
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Major Products
Substitution: Formation of new aromatic compounds with different functional groups.
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or alkanes.
科学的研究の応用
(2-Chloro-5-iodophenyl)(3-fluorophenyl)methanone has several applications in scientific research, including:
Chemistry: Used as a reagent in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.
Industry: Utilized in the development of materials with specific properties, such as polymers or coatings.
作用機序
The mechanism of action of (2-Chloro-5-iodophenyl)(3-fluorophenyl)methanone depends on its specific application. In medicinal chemistry, it may act by binding to specific molecular targets, such as enzymes or receptors, thereby modulating their activity. The presence of halogen atoms can enhance its binding affinity and selectivity for certain targets, influencing its biological effects .
類似化合物との比較
Similar Compounds
(2-Chloro-5-iodophenyl)(4-fluorophenyl)methanone: Similar structure but with the fluorine atom in a different position.
(2-Amino-5-chlorophenyl)(2-fluorophenyl)methanone: Contains an amino group instead of iodine.
2-Chloro-5-(2-fluorophenyl)-1H-pyrrole-3-carbonitrile: Contains a pyrrole ring instead of a carbonyl group.
Uniqueness
The combination of chlorine, iodine, and fluorine atoms can enhance its chemical stability and biological activity compared to similar compounds .
特性
分子式 |
C13H7ClFIO |
|---|---|
分子量 |
360.55 g/mol |
IUPAC名 |
(2-chloro-5-iodophenyl)-(3-fluorophenyl)methanone |
InChI |
InChI=1S/C13H7ClFIO/c14-12-5-4-10(16)7-11(12)13(17)8-2-1-3-9(15)6-8/h1-7H |
InChIキー |
GGUOCXLOYXUQMK-UHFFFAOYSA-N |
正規SMILES |
C1=CC(=CC(=C1)F)C(=O)C2=C(C=CC(=C2)I)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


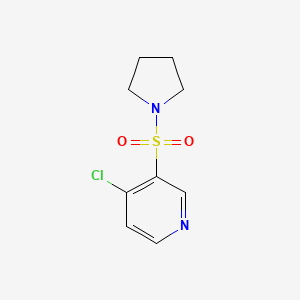

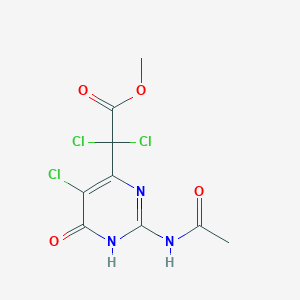
![2,3-Dimethyl-5H-pyrrolo[2,3-b]pyrazine-7-carboxylic acid](/img/structure/B12935626.png)
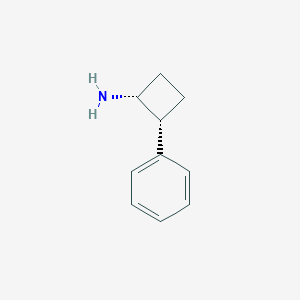
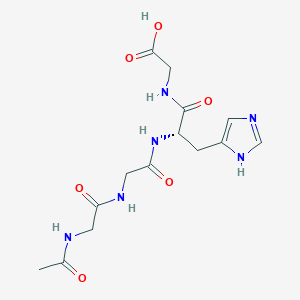
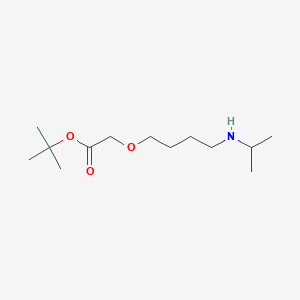
![Imidazo[2,1-b]thiazole, 6-(2,5-dimethoxyphenyl)-3-methyl-](/img/structure/B12935650.png)
![2-Chloro-3-methyl-4-((1S,3S,5R)-2,3,7-trihydroxy-3-methyl-8-azabicyclo[3.2.1]octan-8-yl)benzonitrile](/img/structure/B12935665.png)
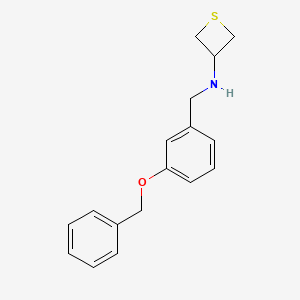
![N-(6-Phenyl-4-(piperazin-1-yl)pyrido[3,2-d]pyrimidin-2-yl)acetamide](/img/structure/B12935702.png)

